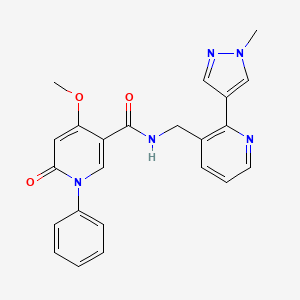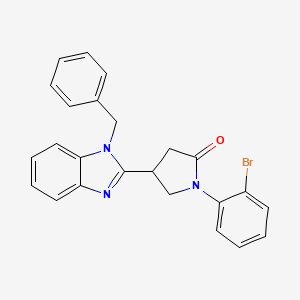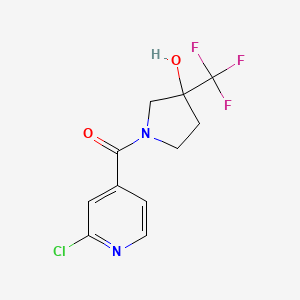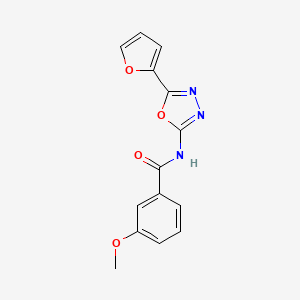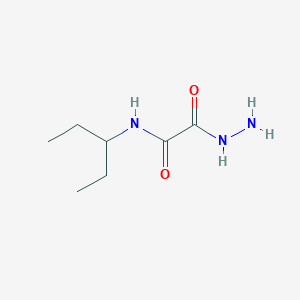
1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of 1,2,4-Triazoles
- Novel Synthesis Approaches: A novel one-pot strategy has been developed for synthesizing 1,2,4-triazole motifs, leveraging hydrazine derivatives and formamide under mild conditions. This method facilitated the synthesis of natural products like penipanoid A and its analogues efficiently (A. S. Reddy et al., 2023).
- Microwave-Assisted Synthesis: A simple, efficient, and mild method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide under microwave irradiation has been developed. This catalyst-free approach shows excellent functional-group tolerance (Ganesh M. Shelke et al., 2015).
Exploration of Carboxy Pyrazole Derivatives
- Anticancer Profile: The synthesis of new aryl pyrazole derivatives using 1,3-dicarbonyl motifs has shown potential anticancer profiles. These compounds inhibited tissue non-specific alkaline phosphatase more selectively and demonstrated strong inhibitory effects on the growth of selected cancer cell lines (P. Channar et al., 2018).
Synthesis of Pyrazolo[4,3-e][1,2,4]-Triazolo[1,5-c]Pyrimidine Derivatives
- Antimicrobial Activity: A series of novel pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives have been synthesized. These compounds exhibit significant antimicrobial activity, highlighting their potential as therapeutic agents (Nada M. Abunada et al., 2008).
Synthesis of Methyl 1-(Pyrazol-3-yl)-Azulene-3-Carboxylates Derivatives
- Chemical Transformations: The condensation of methyl 1-acetylazulene-3-carboxylate with formamide dimethylacetal and subsequent reaction with hydrazine or phenyl hydrazine led to the synthesis of novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives. These derivatives open new avenues for the synthesis of complex organic molecules (X.-S. Jiao, 2007).
Propiedades
IUPAC Name |
2-hydrazinyl-2-oxo-N-pentan-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-3-5(4-2)9-6(11)7(12)10-8/h5H,3-4,8H2,1-2H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOQAESCAZIIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-Chloro-3-ethylimidazol-4-yl)methyl]-N-(thiophen-3-ylmethyl)prop-2-enamide](/img/structure/B2821764.png)
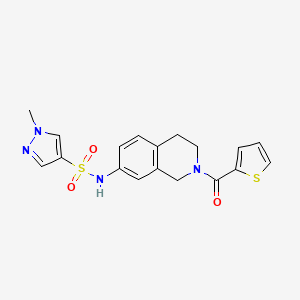
![Methyl 3-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2821769.png)
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2821770.png)
![7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2821771.png)
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2821773.png)


